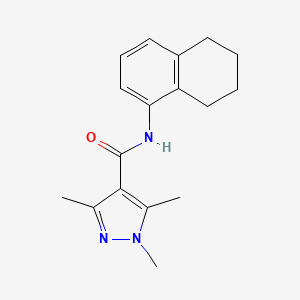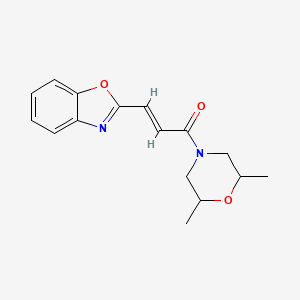
N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide, also known as MPB, is a compound that has gained attention in the scientific community for its potential applications in various fields. MPB is a small molecule that belongs to the class of benzamides and has a molecular weight of 261.34 g/mol.
Mecanismo De Acción
The mechanism of action of N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. PDEs are enzymes that regulate the levels of cyclic nucleotides such as cAMP and cGMP, which are involved in various cellular processes such as gene expression, cell proliferation, and inflammation.
Biochemical and Physiological Effects
N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide has also been shown to increase the levels of acetylated histones, which can lead to the upregulation of tumor suppressor genes. Additionally, N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide has been shown to increase the levels of cAMP and cGMP, which can lead to the activation of protein kinase A and protein kinase G, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide is its relatively low toxicity compared to other compounds that target HDACs and PDEs. N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide has also been shown to have good solubility in various organic solvents, which makes it easy to use in lab experiments. However, one of the limitations of N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide is its relatively low potency compared to other compounds that target HDACs and PDEs. Additionally, N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide has a relatively short half-life in vivo, which can limit its effectiveness in animal models.
Direcciones Futuras
For research on N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide include the development of more potent analogs and the investigation of new drug delivery systems.
Métodos De Síntesis
The synthesis of N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide involves the reaction between 4-methylpyrimidin-2-amine and 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is carried out under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain pure N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide.
Aplicaciones Científicas De Investigación
N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and inflammation. N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide has also been shown to have a neuroprotective effect in animal models of Parkinson's disease and Alzheimer's disease. Additionally, N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(4-methylpyrimidin-2-yl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10(2)12-4-6-13(7-5-12)14(19)18-15-16-9-8-11(3)17-15/h4-10H,1-3H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXAOSPXEULRAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

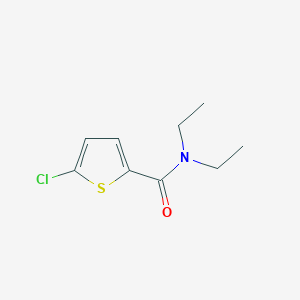
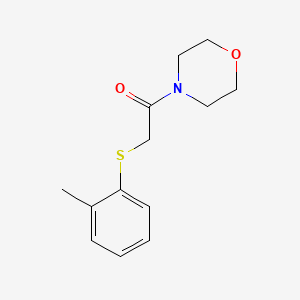
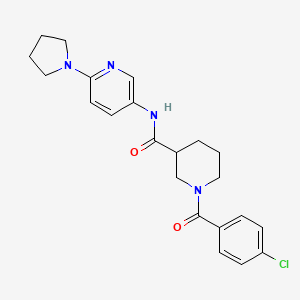
![(2-Methylcyclopropyl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7505980.png)
![N-[1-(5-methylfuran-2-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7505989.png)
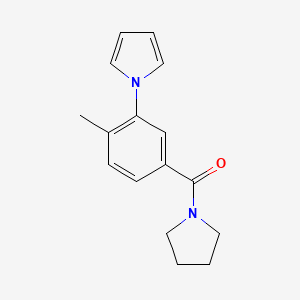
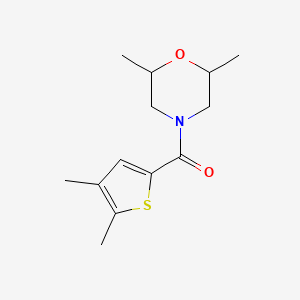
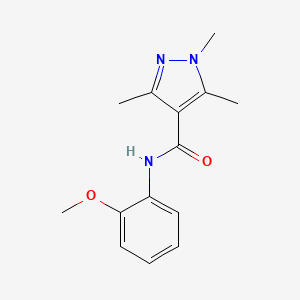
![1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506026.png)
![[5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7506031.png)
![1-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7506041.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B7506048.png)
